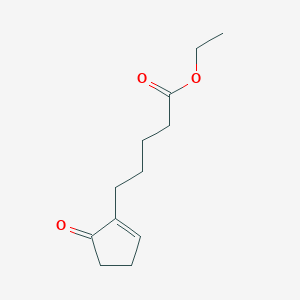

2-(4-Carbethoxybutyl)-2-cyclopentenone

Description

2-(4-Carbethoxybutyl)-2-cyclopentenone is a functionalized cyclopentenone derivative characterized by a 4-carbethoxybutyl substituent attached to the α,β-unsaturated ketone ring. This compound is synthesized via gold(I)-catalyzed cycloisomerization of propargyl alcohol derivatives () or through multi-step reactions involving alkylation and dehydrohalogenation (Example 31, ). Key spectral data include IR absorption at 1740 cm⁻¹ (ester and ketone carbonyls) and 963–967 cm⁻¹ (trans-vinyl group) . Its primary application lies in synthesizing prostaglandin analogs, such as ethyl 9-oxo-6,7-dinor-13-trans-prostenoate, which are valuable in medicinal chemistry .

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 5-(5-oxocyclopenten-1-yl)pentanoate |

InChI |

InChI=1S/C12H18O3/c1-2-15-12(14)9-4-3-6-10-7-5-8-11(10)13/h7H,2-6,8-9H2,1H3 |

InChI Key |

PFVHIOLKWLJERP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentenone Derivatives

Key Observations:

- Substituent Effects on Reactivity: The 4-carbethoxybutyl chain enhances lipophilicity, making 2-(4-carbethoxybutyl)-2-cyclopentenone suitable for lipid-soluble targets like prostaglandins. In contrast, the sulfinyl group in (S)-2-(p-toluenesulfinyl)-2-cyclopentenone introduces chirality, enabling asymmetric synthesis .

- Synthetic Flexibility : Gold catalysis () offers regioselective cycloisomerization, while acid-mediated methods () are preferred for simpler derivatives.

- Physical Properties : The carbethoxybutyl derivative has a higher boiling point (149–150°C at 0.075 mm Hg ) compared to its 3-carbethoxypropyl analog, likely due to increased molecular weight and chain length .

Reactivity and Functional Group Transformations

- Diels-Alder Reactions: The parent 2-cyclopentenone is a classic dienophile, but the carbethoxybutyl substituent sterically hinders reactivity, requiring optimized conditions for cycloadditions .

- Photochemical Additions: Like other α,β-unsaturated ketones, this compound undergoes β-position additions with alcohols or ethers under photochemical conditions, similar to 2-cyclopentenone itself ().

- Enolate Chemistry: The carbethoxy group stabilizes enolates, facilitating alkylation or acylation reactions. For example, sodium hydride-mediated alkylation of 2-(p-anisyl)-2-cyclopentenone yields trisubstituted cyclopentanones ().

Preparation Methods

Enyne Substrate Design

The enyne precursor for this method requires a terminal alkyne and an ethylene unit substituted with the 4-carbethoxybutyl group. For example, 1-ethynyl-4-carbethoxybutane reacts with ethylene derivatives under Cp₂TiCl₂ catalysis (10 mol%) in toluene at −78°C to 45°C. The titanium complex coordinates the alkyne and olefin, inducing a [2+2+1] cycloaddition to form a titanacyclopentene intermediate. Subsequent insertion of a silyl cyanide (e.g., Et₃SiCN) and reductive elimination yields the iminocyclopentene, which hydrolyzes to the cyclopentenone under acidic conditions (Scheme 1).

Scheme 1

Decarboxylation of Cyclopentanone Precursors

A direct route from cyclopentanone derivatives leverages acid-mediated decarboxylation. This method, detailed in Patent US4737590, starts with 2-carbalkoxy-2-(4-carbethoxybutyl)cyclopentan-1-one.

Reaction Conditions and Mechanism

Heating the cyclopentanone precursor (274 g) in 20% aqueous HCl at 90–100°C for 5 hours induces hydrolysis of the ester group and decarboxylation. The reaction proceeds via keto-enol tautomerism, with the acidic conditions promoting β-keto acid formation, followed by CO₂ elimination to yield the conjugated enone (Figure 1).

Figure 1: Acid-Mediated Decarboxylation Pathway

This method achieves high purity by minimizing polymerization side reactions, particularly in solvents like methyl tert-butyl ketone.

Conjugate Addition and Aldol Condensation Strategies

The 2-cyclopentenone scaffold can be assembled via aldol condensations, as reviewed by Thieme. For this compound, a crossed-aldol reaction between a β-keto ester and an α,β-unsaturated carbonyl compound is feasible.

Substrate Selection and Diastereoselectivity

Using 4-carbethoxybutyraldehyde as the nucleophilic component and methyl vinyl ketone as the electrophile, the aldol adduct undergoes cyclization under acidic conditions (e.g., HCl/EtOH). The reaction’s diastereoselectivity depends on the steric bulk of the ester group and the catalyst. For example, proline-based organocatalysts yield enantiomeric excesses >80% in analogous systems.

Comparative Analysis of Synthetic Routes

The titanium-catalyzed route offers functional group tolerance but requires specialized catalysts. Acid decarboxylation is highly scalable but lacks stereochemical control. Aldol methods balance selectivity and simplicity but suffer from moderate yields.

Functionalization and Downstream Applications

The 4-carbethoxybutyl side chain enables further transformations, such as reduction to prostaglandin precursors. Hydrogenation of the cyclopentenone’s double bond with Pd/C yields 2-(4-carbethoxybutyl)cyclopentanone, a direct intermediate for prostaglandin E₂ synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Carbethoxybutyl)-2-cyclopentenone, and how do reaction conditions impact yield?

- Methodology : The compound is synthesized via enolate alkylation. Example 1 ( ) details the preparation of a precursor, 2-carboalkoxy-2-(4-carbethoxybutyl)cyclopentan-1-one, using sodium cyclopentanone carboxylate enolate in dimethoxyethane, followed by alkylation with ethyl 5-iodovalerate. Yield optimization requires strict control of stoichiometry (e.g., 1.248 moles sodium hydride) and dropwise addition of reagents to minimize side reactions. Post-synthesis hydrolysis (Example 2) with 20% HCl and acetic acid under reflux is critical for deprotection .

- Key Variables : Solvent choice (dimethoxyethane enhances enolate stability), temperature (reflux conditions for hydrolysis), and catalyst (p-toluenesulfonic acid in acetylation steps, Example 23) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Ester (C=O) and ketone (C=O) stretches at ~1740 cm⁻¹ confirm functional groups (Example 36, ) .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For example, sulfonated derivatives of 2-cyclopentenone show a characteristic fragment at m/z 163.0061 (HSO₃⁻ loss, ) .

- NMR : ¹H and ¹³C NMR resolve the cyclopentenone ring and carbethoxybutyl chain, with deshielded protons near the ketone (~δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How does the carbethoxybutyl substituent influence enzymatic interactions, such as sulfonation by SULT7A1?

- Methodology : SULT7A1 sulfonates α,β-unsaturated carbonyl compounds like 2-cyclopentenone derivatives. Kinetic assays () reveal a Km of 40.6 µM for 2-cyclopentenone, suggesting moderate affinity. The carbethoxybutyl group may sterically hinder enzyme binding compared to smaller substrates (e.g., 2-cyclohexenone, Km = 16.4 µM). Use competitive inhibition assays and molecular docking to assess steric effects .

Q. How can researchers address contradictions in substrate specificity across enzymatic studies?

- Methodology : Discrepancies in Km values (e.g., vs. other sulfotransferases) may arise from assay conditions (pH, cofactors) or enzyme isoforms. Validate findings via:

- Control Experiments : Include heat-inactivated enzymes to confirm activity ().

- Cross-Validation : Compare results with orthogonal techniques like isothermal titration calorimetry (ITC) .

Q. What purification strategies effectively isolate this compound from by-products?

- Methodology :

- Column Chromatography : Example 24 ( ) uses aluminum oxide (Merck) with chloroform to remove saturated impurities (<0.5% post-purification).

- Distillation : Low-pressure distillation (e.g., 0.075 mm Hg, 149–150°C) isolates pure product (Example 36, ). Monitor purity via TLC (silica gel, hexane:ethyl acetate) .

Q. How is this compound applied in synthesizing prostaglandin analogs?

- Methodology : Example 36 ( ) converts this compound to ethyl 9-oxo-6,7-dinor-13-trans-prostenoate using diisobutylaluminum hydride (DIBAL-H) and methyl lithium. Key steps:

- Hydride Addition : DIBAL-H selectively reduces the ketone to an alcohol intermediate.

- Acid Hydrolysis : Cleaves protecting groups to yield the prostenoate backbone. Validate product geometry via IR (trans-vinyl group at 963 cm⁻¹) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.